molecular formula C18H15FN2O2S B2708248 3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 1705188-59-5

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2708248
CAS No.: 1705188-59-5
M. Wt: 342.39
InChI Key: RDLKIQZTQVPDFV-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a fluorine atom, a methoxy group, and a thiazole ring, allows it to participate in diverse chemical reactions and applications.

Scientific Research Applications

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the fluorine and methoxy groups: This step involves the substitution reactions where fluorine and methoxy groups are introduced onto the benzene ring.

    Coupling reaction: The final step involves coupling the thiazole derivative with the benzamide moiety under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxy aniline
  • 4-fluoro-N-(3-nitrobenzylidene)aniline
  • 2-methoxy-4-(3-pyridinyloxy)aniline methanesulfonate
  • 4-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Uniqueness

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its thiazole ring, in particular, contributes to its bioactivity and potential therapeutic applications .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-11-20-16(10-24-11)13-5-3-4-6-15(13)21-18(22)12-7-8-17(23-2)14(19)9-12/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLKIQZTQVPDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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